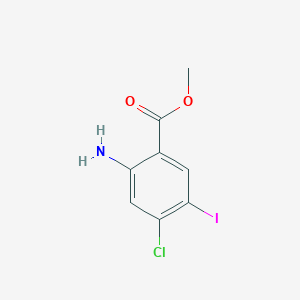

Methyl 2-amino-4-chloro-5-iodobenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-4-chloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCFYZJEPDVXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445871 | |

| Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199850-56-1 | |

| Record name | METHYL 2-AMINO-4-CHLORO-5-IODOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate typically involves the esterification of 2-amino-4-chloro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-5-iodobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding aniline derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of nitrobenzoates.

Reduction: Formation of aniline derivatives.

Scientific Research Applications

Synthesis of Methyl 2-amino-4-chloro-5-iodobenzoate

The synthesis of this compound typically involves several chemical reactions, including iodination and substitution reactions. A notable method includes the use of methyl 2-aminobenzoate as a starting material, which undergoes iodination followed by a Sandmeyer reaction to yield the desired product with high purity and yield. The detailed synthetic pathway is outlined below:

- Iodination : Methyl 2-aminobenzoate is treated with iodine in the presence of potassium iodate and a solvent (e.g., methylene dichloride) to introduce iodine at the 5-position.

- Substitution Reaction : A Sandmeyer reaction is employed to replace the iodine with chlorine, yielding this compound.

- Purification : The product is purified through hydrolysis and other purification techniques to achieve a purity of 95-98% and a total yield of approximately 64-70% .

Biological Activities

This compound has been studied for its biological properties, particularly its role as an enzyme inhibitor. It has shown promise in targeting specific enzymes involved in metabolic pathways of parasites, making it a candidate for antiparasitic drug development.

Case Study: Antiparasitic Activity

A study focused on optimizing compounds derived from methyl 2-amino-4-chloro-5-methylbenzoate demonstrated its potential against kinetoplastid parasites such as Trypanosoma brucei and Leishmania major. The synthesized compounds exhibited inhibition of hexokinase activity, which is crucial for parasite metabolism. The optimized compound showed an IC50 value of 0.28 μM against T. brucei hexokinase, indicating strong potential for further development as an antiparasitic agent .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been utilized in the development of drugs targeting metabolic diseases and infections caused by protozoan parasites.

Table: Applications in Drug Development

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-chloro-5-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Physical Properties of Analogous Compounds

Key Differences and Implications

Halogen vs. Alkyl/Methoxy Substituents: The chlorine atom in the target compound enhances electrophilicity at position 4, making it reactive in cross-coupling reactions. In contrast, methyl (in Methyl 2-amino-4-methyl-5-iodobenzoate) or methoxy groups (in Methyl 2-amino-5-iodo-4-methoxybenzoate) provide steric bulk or electron-donating effects, respectively . Iodine at position 5 facilitates heavy-atom effects in crystallography or radioimaging applications, a feature shared across all analogs .

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (2-Amino-4-chloro-5-iodobenzoic acid), which may form salts but has lower bioavailability .

Ethyl vs. Methyl Ester: Ethyl 4-amino-2-chloro-5-iodobenzoate has a longer alkyl chain, increasing lipophilicity (logP ~2.8 vs. 2.1 for the methyl analog), which could enhance blood-brain barrier penetration .

Biological Activity

Methyl 2-amino-4-chloro-5-iodobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzoate structure with specific halogen and amino substitutions. The presence of chlorine and iodine enhances its lipophilicity, potentially increasing its biological activity. The compound's unique substitution pattern is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. For example, it has shown potential in inhibiting hexokinase enzymes in Leishmania spp., suggesting a pathway for antiparasitic effects.

- Biochemical Probing : Investigated for its potential as a biochemical probe, the compound interacts with various molecular targets, revealing insights into metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiparasitic Activity : The compound has been studied for its effects against pathogens like Leishmania spp., which cause leishmaniasis. Its structural features may interfere with key metabolic pathways in these organisms.

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, indicating possible applications in treating infections.

Case Study 1: Antiparasitic Activity

A study investigated the efficacy of this compound against Leishmania species. Results indicated that the compound significantly inhibited hexokinase activity, leading to reduced parasite viability. The study highlighted the compound's potential as a lead for drug development against leishmaniasis.

| Parameter | Value |

|---|---|

| IC50 (Hexokinase Inhibition) | 25 µM |

| % Parasite Viability Reduction | 70% at 50 µM |

Case Study 2: Anti-inflammatory Effects

In vitro assays evaluated the anti-inflammatory effects of this compound on human immune cells. Results showed a dose-dependent reduction in pro-inflammatory cytokine production.

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 100 | 150 |

| 50 | 50 | 100 |

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that also contain amino and halogen substituents. Below is a comparison highlighting unique features:

| Compound Name | Unique Features |

|---|---|

| Methyl 2-amino-5-chloro-3-iodobenzoate | Different halogen positioning; potential anti-inflammatory properties |

| Methyl 2-amino-4-chloro-5-cyanobenzoate | Features a cyano group instead of iodine; studied for different biological activities |

| Methyl 4-amino-2-chloro-5-iodobenzoate | Different substitution pattern; may exhibit distinct pharmacological profiles |

Q & A

Q. What mechanistic insights explain low yields in coupling reactions involving the 5-iodo group?

- Methodological Answer : Steric hindrance from the bulky iodine atom slows cross-coupling (e.g., Suzuki-Miyaura). Switching to Pd-XPhos catalysts improves efficiency by facilitating oxidative addition. Alternatively, replace iodine with a directing group (e.g., -Bpin) for meta-selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.